![molecular formula C10H16O4 B2886436 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid CAS No. 1520699-87-9](/img/structure/B2886436.png)

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

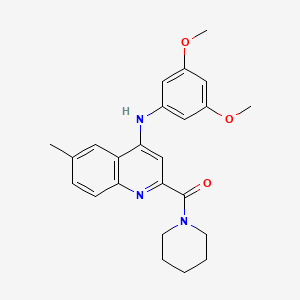

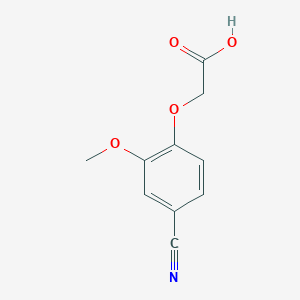

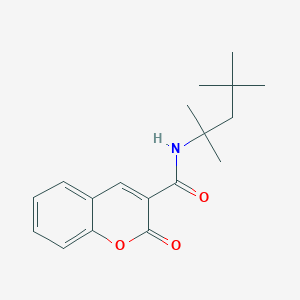

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a compound with a unique cyclic structure . It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . The compound has a molecular weight of 200.23 .

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, including 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid, has been reported in the literature . These compounds exhibit intriguing conformational and configurational aspects due to their helical disposition of the six-membered rings .Molecular Structure Analysis

The molecular formula of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is C10H16O4 . The InChI code is 1S/C10H16O4/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10/h8H,1-7H2,(H,11,12) .Physical And Chemical Properties Analysis

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a white to pale yellow solid . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . The compound has a molecular weight of 200.23 .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of Nitrogen-Containing Heterocycles

One study highlights an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, specifically 2,4-Diazaspiro[5.5]undecane derivatives, through a [5 + 1] double Michael addition reaction. This process yields high product amounts in a short time and without the need for a catalyst, as evidenced by X-ray analysis demonstrating the importance of π–π stacking and hydrogen bonding in crystal packing (Aggarwal, Vij, & Khurana, 2014).

Crystal Structure and Thermodynamic Properties

Another research focuses on the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety. This study provides insights into the molecular structure, FT-IR spectra, electronic spectra, and thermodynamic properties, aiding in the understanding of the molecular behavior and applications of such spiro compounds (Zeng, Wang, & Zhang, 2021).

Exploration of Spirocyclic Derivatives as Antibacterial Agents

Research exploring spirocyclic derivatives of ciprofloxacin indicates the potential of these compounds as antibacterial agents. Although the spectrum of activity for these new derivatives is narrower than that of ciprofloxacin, they exhibit distinct activity against specific bacterial strains, highlighting their potential in antibiotic development (Lukin et al., 2022).

Synthesis from Carbohydrates

Another study presents the synthesis of chiral spiroacetals, including 1,7-dioxaspiro[5.5]undecane types, from carbohydrates. This process involves an intramolecular hydrogen abstraction reaction, demonstrating the versatility of carbohydrates as precursors for complex spirocyclic structures (Martín, Salazar, & Suárez, 1995).

Novel Synthesis Routes and Applications

Further research has developed novel routes for the synthesis of spiro compounds, including 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the diversity of synthetic strategies and the potential for creating complex spiro structures with applications in various research fields (Reddy et al., 2014).

Safety and Hazards

The safety information for 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Wirkmechanismus

Mode of Action

It is known that the compound is a bicyclic spiroketal, a class of compounds that are often involved in binding to biological targets and modulating their activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity.

Eigenschaften

IUPAC Name |

1,9-dioxaspiro[5.5]undecane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTECNWOKJOJNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCOCC2)CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)

![4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2886361.png)

![7-(3,4-difluorophenyl)-3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886366.png)

![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)